molecular formula C9H7N3O2 B1307011 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid CAS No. 374064-01-4

5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid

Cat. No. B1307011
M. Wt: 189.17 g/mol
InChI Key: VZCDZCUPZRFWAW-UHFFFAOYSA-N
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Description

The compound of interest, 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid, is a heterocyclic compound that features both pyridine and pyrazole rings. This structure is a key scaffold in various chemical entities that exhibit a wide range of biological activities and have been the subject of numerous studies to explore their potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. For instance, an efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been achieved through such a condensation process, which is useful for preparing new N-fused heterocycles . Additionally, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids has been reported, which involves the characterization of the compounds using various spectroscopic techniques .

Molecular Structure Analysis

The molecular structures of synthesized compounds related to 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid have been determined using spectroscopic methods. For example, the structures of compounds derived from the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid were determined spectroscopically, and the reaction mechanisms were examined theoretically .

Chemical Reactions Analysis

The chemical reactivity of the pyrazole carboxylic acid derivatives has been explored in various studies. The reaction of 1H-pyrazole-3-carboxylic acid with acid chloride and 2,3-diaminopyridine led to the formation of different products, including 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives . Moreover, the reactivity of 5-carbohydrazides and 5-carbonylazides of pyrazolo[3,4-b]pyridines has been utilized to synthesize new heterocyclic derivatives, showcasing some unexpected behaviors .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been extensively studied. For instance, the optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives were investigated, revealing insights into their absorption and emission characteristics . Additionally, the synthesis of metal-organic frameworks based on 5-(pyridine-3-yl)pyrazole-3-carboxylic acid ligand has led to the discovery of new polymers with interesting structural and fluorescence properties .

Scientific Research Applications

Biological and Pharmacological Applications

Pyrazole derivatives have been found to exhibit a wide range of biological and pharmacological activities such as antitumor, analgesic, anti-inflammatory, antimicrobial, antitubercular, antileishmanial activity, ACE inhibitors, antidiabetic, antiparkinsonian and neuroprotective properties . They have been used in various therapeutic areas, including the treatment of microbial diseases such as typhoid, plague, diphtheria, cholera, tuberculosis, and pneumonia .

Material Science and Industrial Applications

Pyrazole-containing compounds have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They have been used in the synthesis of various industrially and pharmaceutically crucial chemicals .

Anti-Prostate Cancer Activity

A novel 1H-pyrazole-[3,4-b] pyridine-based lysine demethylase 5B inhibitor has been discovered, which has potential anti-prostate cancer activity .

Antibacterial and Antimycobacterial Activities

Derivatives of 1,3-diazole, which is structurally similar to pyrazole, have been reported to show various biological activities such as antibacterial and antimycobacterial .

Antiviral and Anti-inflammatory Activities

Indole derivatives, which like pyrazole are nitrogen-containing heterocycles, have been found to possess various biological activities, including antiviral and anti-inflammatory activities .

Use in Dyes and Organic Synthesis

Pyrazoles are five-membered heterocycles that constitute several derivatives or compounds which are useful in various fields like drugs, dyes, and in organic synthesis .

Use in the Synthesis of Other Compounds

“5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid” can be used as a synthetic intermediate in the preparation of other relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

1H-Pyrazolo[3,4-b]pyridines, which are structurally similar to pyrazoles, have been described in more than 5500 references (including 2400 patents). They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine. These compounds have diverse substituents at positions N1, C3, C4, C5, and C6, and have various biomedical applications .

Antibacterial and Antimycobacterial Activities of 1,3-diazole Derivatives

Derivatives of 1,3-diazole, which is structurally similar to pyrazole, have been reported to show various biological activities such as antibacterial and antimycobacterial .

Antiviral and Anti-inflammatory Activities of Indole Derivatives

Indole derivatives, which like pyrazole are nitrogen-containing heterocycles, have been found to possess various biological activities, including antiviral and anti-inflammatory activities .

Use in Dyes and Organic Synthesis of Pyrazoles

Pyrazoles are five-membered heterocycles that constitute several derivatives or compounds which are useful in various fields like drugs, dyes, and in organic synthesis .

properties

IUPAC Name

3-pyridin-3-yl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-4-7(11-12-8)6-2-1-3-10-5-6/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCDZCUPZRFWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390255
Record name 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid

CAS RN

374064-01-4
Record name 5-(3-Pyridinyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374064-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate (1.577 g, 7.26 mmol) in Ethanol (60 ml) and THF (60 ml) was reacted with 1M NaOH solution (40 ml, 7.26 mmol) and heated to 60° C. for 2 h. The solvents were evaporated under reduced pressure and the residue was diluted with water. The solution was made acidic by the addition of 2 N HCl solution. The resultant mixture was stirred in ice-cold bath for 4 h and the solid precipitated was filtered, dried and weighed. Yield 378 mg. 1H NMR (400 MHz; d6-DMSO): δ 7.39 (m, 2H), 8.21 (d, 1H), 8.53 (bs, 1H), 9.06 (bs, 1H).
Quantity
1.577 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
J Li, B Li, M Pan, B Liu, J Cheng, R Li… - Crystal Growth & …, 2017 - ACS Publications
On the basis of an asymmetric, conjugated, partially or wholly deprotonated 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid (H 2 ppc), five new complexes [Co 2 (ppc) 2 (H 2 O)] n (1), {[…
Number of citations: 44 pubs.acs.org
LM Zhang, FZ Hua, C Feng, K Zou, YM Yang… - Journal of Inorganic and …, 2022 - Springer
By employing 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid ligand, a new coordination polymer [Cd(HPPC − ) 2 (H 2 O) 2 ] n (1) has been prepared via the one-pot solvothermal reation …
Number of citations: 0 link.springer.com
N Nayak, J Ramprasad… - Journal of Heterocyclic …, 2017 - Wiley Online Library
The article describes the design, synthesis, and characterization of a new series of 8‐trifluoromethylquinoline substituted pyrazole‐3‐carboxamides (9a, 9b, 9c, 9d, 9e, 9f, 9g, 9h, 9i, 9j, …
Number of citations: 12 onlinelibrary.wiley.com
S AM El-Hawash, R Soliman, AM Youssef… - Medicinal …, 2014 - ingentaconnect.com
A series of substituted pyridinylpyrazole (or isoxazole) derivatives were synthesized and evaluated for their anti-inflammatory (AI) activity using formalin-induced paw edema bioassays. …
Number of citations: 19 www.ingentaconnect.com
A Kusakiewicz-Dawid, M Porada, B Dziuk, D Siodłak - Molecules, 2019 - mdpi.com
A series of disubstituted 1H-pyrazoles with methyl (1), amino (2), and nitro (3) groups, as well as ester (a) or amide (b) groups in positions 3 and 5 was synthesized, and annular …
Number of citations: 15 www.mdpi.com
Y Wang, YF Song, L Zhang, GG Dai, RF Kang, WN Wu… - Talanta, 2019 - Elsevier
… The sensor 1 was prepared via the condensation of 5-pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrazide and 4-(diethylamino)salicylaldehyde in EtOH solution. Elemental analysis, 1 …
Number of citations: 31 www.sciencedirect.com
J Li, X Wang, R Li, W Zhang, H Bai, Y Liu… - Crystal Growth & …, 2019 - ACS Publications
Based on an asymmetric pyridinyl triazole carboxylate ligand 1-(4-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxylic acid (Hpmtc), 12 cadmium(II) polymers {Cd 1.5 (pmtc) 2 (NO 3 )]·H 2 O} …
Number of citations: 41 pubs.acs.org
YT ZHAO, L SUN, Y XU, BX YANG… - Chinese Journal of …, 2022 - ccspublishing.org.cn
: 在不同的含 N 辅助配体咪唑 (ImH) 和 5-(4-吡啶基) 四唑 (4-PT) 的存在下, 将 3, 4-吡唑二羧酸 (H 3 pdc) 与相应的 Mn (Ⅱ)/Zn (Ⅱ) 金属盐反应制得 2 种配合物:[Mn (Hpdc)(ImH)(H 2 O)] n (1) …
Number of citations: 0 www.ccspublishing.org.cn
JQ Du, JL Dong, F Xie, YZ Han, DZ Wang - Journal of Molecular Structure, 2019 - Elsevier
Three new coordination polymers [Co(L)(1,2,4,5-BTC) 0.5 (H 2 O)] n (1), {[Ni(L)(1,2-BDC)(H 2 O) 3 ]·H 2 O} n (2) and {[Zn 3 (L) 2 (1,3,5-BTC) 2 (H 2 O) 2 ]·3H 2 O} n (3) [L = 3,6-bis(…
Number of citations: 12 www.sciencedirect.com
X Niu, Y Yu, C Mu, X Xie, Y Liu, Z Liu, L Li… - Inorganic …, 2021 - ACS Publications
Two lanthanide coordination polymers (CPs) {[Er(Hmtbd)(H 2 mtbd)(H 2 O) 3 ]·2H 2 O} n (1) and [Yb(Hmtbd)(H 2 mtbd)(H 2 O) 3 ] n (2) carrying an N-heterocyclic carboxylate ligand 5-(3-…
Number of citations: 6 pubs.acs.org

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